7-fluoro-1H-indol-5-ol
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Overview
Description
7-fluoro-1H-indol-5-ol is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Preparation Methods
One common method is the Leimgruber–Batcho indole synthesis, which involves the reaction of an appropriate precursor with hydrazine hydrate in methanol at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
7-fluoro-1H-indol-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while substitution reactions can introduce various functional groups into the indole ring.
Scientific Research Applications
7-fluoro-1H-indol-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Indole derivatives are explored for their therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 7-fluoro-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to biological targets, potentially increasing its efficacy. The exact pathways and targets depend on the specific application and derivative being studied .
Comparison with Similar Compounds
7-fluoro-1H-indol-5-ol can be compared with other indole derivatives, such as:
5-fluoro-1H-indole: Another fluorinated indole with similar biological activities.
1H-indole-3-carboxaldehyde: Known for its anticancer properties.
Indole-3-acetic acid: A plant hormone with various biological functions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C8H6FNO |
---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
7-fluoro-1H-indol-5-ol |
InChI |
InChI=1S/C8H6FNO/c9-7-4-6(11)3-5-1-2-10-8(5)7/h1-4,10-11H |
InChI Key |
BHPNRPCMQYNLOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)O)F |
Origin of Product |
United States |
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